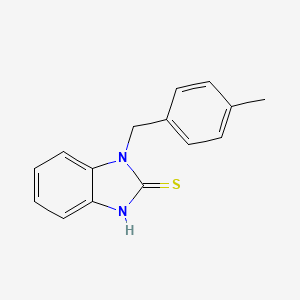![molecular formula C24H28Cl2N2O5S B15027901 Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15027901.png)
Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The cyclopentylcarbamoyl and dichlorophenoxybutanoyl groups are introduced through nucleophilic substitution or acylation reactions.
Esterification: The carboxylate group is formed by esterification of the carboxylic acid with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl group.
Reduction: Reduction reactions could target the carbonyl groups or the thiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene ring or the side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other thiophene derivatives with potential biological activity.
Material Science:
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Biological Studies: Used in research to study its effects on various biological pathways and targets.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical structure.
Chemical Industry: Used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate would depend on its specific application. In a pharmaceutical context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene.
Carbamoyl Derivatives: Compounds like N-cyclopentylcarbamoyl chloride.
Phenoxybutanoic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid.
Uniqueness
Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H28Cl2N2O5S |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
ethyl 5-(cyclopentylcarbamoyl)-2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H28Cl2N2O5S/c1-3-32-24(31)20-14(2)21(22(30)27-16-7-4-5-8-16)34-23(20)28-19(29)9-6-12-33-18-11-10-15(25)13-17(18)26/h10-11,13,16H,3-9,12H2,1-2H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
ZLOSSIROIUTHKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027820.png)
![3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15027825.png)
![9-bromo-6-butyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15027826.png)
![ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate](/img/structure/B15027828.png)
![methyl (2Z)-[2-{[(3-nitrophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B15027830.png)
![(3aS,4R,9bR)-4-(3-methoxyphenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15027836.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027849.png)
![1-(3-Methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027854.png)
![11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027858.png)


![2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15027878.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027895.png)
![(5Z)-3-cyclohexyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B15027896.png)
